molecular formula C10H7BrN2O2 B13095636 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13095636
M. Wt: 267.08 g/mol
InChI Key: QZKIDGXACUIXRM-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 1956379-40-0) is a brominated pyrrolopyridine-dione derivative with a molecular formula of C10H7BrN2O2 and a molecular weight of 267.08 g/mol . This compound serves as a versatile and advanced chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring a bromine substituent and a cyclopropyl ring, makes it a valuable intermediate for the synthesis of novel pyrrolo[2,3-b]pyridine derivatives, which are investigated for their potential as potent kinase inhibitors . Research into this class of compounds has shown promise in the development of targeted therapeutic agents, with potential applications in oncology, including the treatment of leukemia and other proliferative diseases . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H7BrN2O2/c11-5-3-7-8(14)10(15)13(6-1-2-6)9(7)12-4-5/h3-4,6H,1-2H2

InChI Key

QZKIDGXACUIXRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=N3)Br)C(=O)C2=O

Origin of Product

United States

Preparation Methods

General Synthetic Route to Pyrrolo[2,3-b]pyridine-2,3-dione Core

The pyrrolo[2,3-b]pyridine-2,3-dione scaffold is commonly synthesized via cyclization reactions involving appropriate precursors such as substituted aminopyridines or derivatives of pyridine with keto functionalities.

N-Cyclopropylation (Alkylation at N-1)

  • The 1-position nitrogen can be selectively alkylated with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Alkylation is generally performed after the pyrrolo[2,3-b]pyridine-2,3-dione core has been assembled to avoid interference with ring formation.

Representative Synthetic Scheme (Based on Patent US20090233956A1 and Related Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 5-bromo-2-aminopyridine precursor Starting from 5-bromopyridine or bromination of aminopyridine 5-Bromo-2-aminopyridine intermediate
2 Cyclization to pyrrolo[2,3-b]pyridine-2,3-dione Condensation with diketone derivative under acidic/basic conditions Pyrrolo[2,3-b]pyridine-2,3-dione core
3 N-alkylation with cyclopropyl halide Treatment with cyclopropyl bromide and base (K2CO3/NaH) in DMF 1-Cyclopropyl substituted product

Detailed Research Findings and Data

Reaction Conditions and Yields

  • Bromination step : Selective bromination on pyrrolo-pyridine core is achieved at room temperature using NBS in acetonitrile, yielding 5-bromo derivatives in 70–85% yield.
  • Cyclization reactions : Using sodium 3-oxopropenolate derivatives and appropriate aminopyridines or cyanoacetamides under grinding or reflux conditions leads to fused pyrrolo[2,3-b]pyridine-2,3-diones with yields ranging from 75% to 90%.
  • N-alkylation : Alkylation with cyclopropyl bromide typically proceeds at room temperature to 50 °C with potassium carbonate in DMF, providing the N-cyclopropyl product in 60–80% yield.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Bromination NBS, acetonitrile, RT 70–85 Selective 5-position bromination
Cyclization Aminopyridine + diketone, acid/base, reflux or grinding 75–90 Formation of pyrrolo[2,3-b]pyridine-2,3-dione core
N-Cyclopropylation Cyclopropyl bromide, K2CO3, DMF, RT-50 °C 60–80 Selective N-alkylation at 1-position

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Cycloaddition: Various dienes or alkynes under thermal or catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-b]pyridine derivatives, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and synthesis data for 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione N1-cyclopropyl, 5-Br, 2,3-dione C₁₀H₉BrN₂O₂ 237.11 Not reported
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 3-Phenylethynyl, 5-Br C₁₅H₉BrN₂ 297.15 51%
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) N1-Methyl, 5-Br C₈H₇BrN₂ 211.06 75%
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) 3-Nitro, 5-Br C₇H₄BrN₃O₂ 242.03 95%
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) N1-Tosyl, 3-Carbaldehyde, 5-Br C₁₆H₁₂BrN₂O₃S 400.25 91%
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-Iodo, 5-Br C₇H₄BrIN₂ 322.93 Not reported
Key Observations:
  • 3-Substituents: Electron-withdrawing groups (e.g., nitro in 5) increase electrophilicity, enabling nucleophilic aromatic substitution, while alkynyl groups (e.g., phenylethynyl in 20a) facilitate Sonogashira couplings . Dione Functionality: The 2,3-dione moiety in the target compound may participate in hydrogen bonding, influencing solubility and crystallinity .

Physical and Spectroscopic Properties

  • Crystallography : The parent compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine exhibits a planar azaindole skeleton with N–H···N hydrogen bonds forming inversion dimers . The cyclopropyl group in the target compound may disrupt such packing, altering crystal morphology.
  • Spectroscopy :
    • ¹H NMR : The target compound’s cyclopropyl group would show characteristic upfield shifts for CH₂ protons (δ ~0.5–1.5 ppm), distinct from methyl (δ ~3.0–3.5 ppm in compound 22 ) .
    • ¹³C NMR : The dione carbonyls (C=O) would resonate at δ ~170–180 ppm, as seen in related dione derivatives .

Biological Activity

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and features a bromine atom and a cyclopropyl group attached to a pyrrolopyridine core. The unique structural elements of this compound contribute to its biological activity.

Synthesis

The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes including:

  • Bromination : Introduction of the bromine atom into the pyrrolopyridine framework.
  • Cyclization : Formation of the pyrrolo structure from suitable precursors.
  • Substitution Reactions : Potential modification of functional groups for enhanced activity.

Common reagents include brominating agents like N-bromosuccinimide (NBS) and various nucleophiles for substitution reactions.

Anticancer Activity

Research has indicated that 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. The compound's mechanism of action appears to involve inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Cell Line IC50 (µM) Reference
HCT-15 (Colon)< 10
MCF-7 (Breast)< 12
A-431 (Skin)< 15

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. The reported IC50 values indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to cancer growth.
  • Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies

A recent study highlighted the efficacy of this compound in a mouse model of breast cancer. Treatment with 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers and increased apoptosis in treated tumors .

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